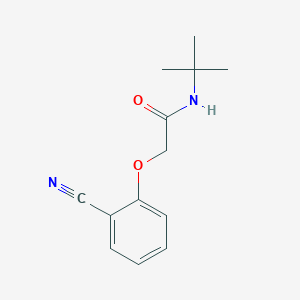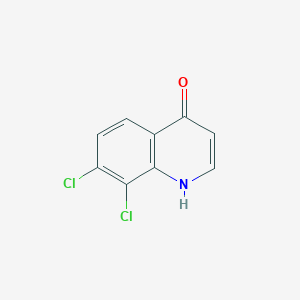
7,8-Dichloro-4-hydroxyquinoline
説明
7,8-Dichloro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,8-Dichloro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Dichloro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
7,8-Dichloro-4-hydroxyquinoline is a derivative of 8-Hydroxyquinoline, which has a wide range of pharmacological applications . These include acting as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, antifungal agents, antileishmanial agents, antischistosomal agents, mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .
Antimicrobial Effects
Compounds containing the 8-Hydroxyquinoline nucleus, such as 7,8-Dichloro-4-hydroxyquinoline, exhibit antimicrobial effects . This makes them valuable in the development of new antimicrobial drugs.
Anticancer Agents
7,8-Dichloro-4-hydroxyquinoline and its derivatives have shown potential as anticancer agents . Their ability to inhibit the growth of cancer cells makes them a promising area of research in oncology.
Antifungal Effects
The compound also exhibits antifungal effects , making it a potential candidate for the development of new antifungal medications.
Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation
7,8-Dichloro-4-hydroxyquinoline has been used in scientific research as inhibitors of Aβ self-aggregation and metal chelation-induced Aβ aggregation. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s.
Chemical Reactions and Structural Modifications
8-Hydroxyquinoline, from which 7,8-Dichloro-4-hydroxyquinoline is derived, displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications. These include electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements. This makes it a versatile compound in the field of organic chemistry.
作用機序
Target of Action
7,8-Dichloro-4-hydroxyquinoline, a member of the 8-Hydroxyquinolines (8HQs) family, primarily targets copper and zinc ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling .
Mode of Action
7,8-Dichloro-4-hydroxyquinoline acts as an ionophore for copper and zinc ions . Unlike chelation mechanisms that cause metal depletion, this compound facilitates the cellular accumulation of these ions . It’s worth noting that the exact interaction between 7,8-Dichloro-4-hydroxyquinoline and its targets may vary depending on the specific derivative of 8HQs .
Biochemical Pathways
The primary biochemical pathway affected by 7,8-Dichloro-4-hydroxyquinoline involves the homeostasis of metal ions, particularly copper and zinc . The compound’s ionophoric action leads to an increase in intracellular copper, which can have downstream effects on various cellular processes .
Result of Action
The accumulation of copper ions in cells can lead to cytotoxic effects . In the context of anti-cancer properties, it has been proposed that this could trigger apoptotic cell death . The exact molecular and cellular effects can vary depending on the specific derivative of 8hqs and the cellular context .
Action Environment
The action, efficacy, and stability of 7,8-Dichloro-4-hydroxyquinoline can be influenced by various environmental factors. For instance, the presence of copper ions in the environment is necessary for the compound’s ionophoric action
特性
IUPAC Name |
7,8-dichloro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKZFDCDUQGTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C=CN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428996 | |
| Record name | 7,8-Dichloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloro-4-hydroxyquinoline | |
CAS RN |
203626-52-2, 871217-91-3 | |
| Record name | 7,8-Dichloro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



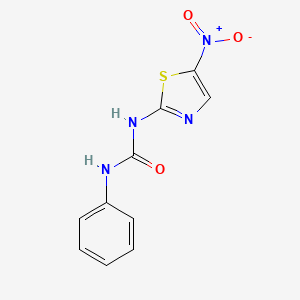

![2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B7806135.png)


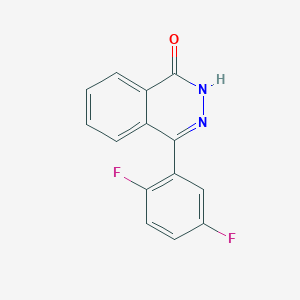
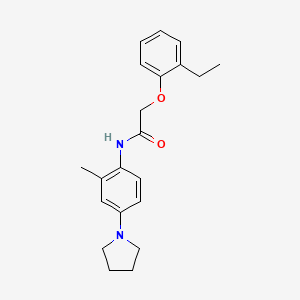

![4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)
![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)

![methyl 5-acetyl-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B7806211.png)
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)
